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Compound of Interest

Compound Name: D-Erythrose

Cat. No.: B157929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Erythrose, a four-carbon aldose, and its derivatives are crucial chiral building blocks in the

synthesis of a wide array of biologically active molecules and natural products. Their

stereochemically defined structure provides a valuable scaffold for the enantioselective

synthesis of complex targets, including nucleoside analogues, iminosugars, and components of

various pharmaceuticals. This document provides detailed application notes and experimental

protocols for several key methods in the chiral synthesis of D-erythrose derivatives, targeting

researchers and professionals in organic synthesis and drug development.

Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for different approaches to the synthesis of

key D-erythrose derivatives, allowing for a direct comparison of their efficiencies.
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Starting
Material

Target
Derivative

Key
Reagents/Step
s

Yield (%) Reference

D-Glucose

(-)-2,4-O-

Ethylidene-D-

erythrose

1. Paraldehyde,

H₂SO₄; 2. NaIO₄

66% (step 1),

97% (step 2)

D-Isoascorbic

Acid

4-O-Protected

2,3-O-

Isopropylidene-

D-erythrose

1. Acetone, DMP,

p-TsOH; 2. N,N-

Dimethylhydrazin

e; 3. Protecting

group

introduction; 4.

Ozonolysis

96%

(hydrazone), 91-

96% (protection),

89-96%

(ozonolysis)

[1]

D-Arabinose
D-Erythrose

Derivatives

Not specified in

abstract

Not specified in

abstract
[2]

D-Glucose
Di-O-formyl-D-

erythrose

Lead

tetraacetate
>80% [3]

Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key D-
erythrose intermediates.

Protocol 1: Synthesis of (-)-2,4-O-Ethylidene-D-erythrose
from D-Glucose
This protocol is adapted from the procedure described in Organic Syntheses.

Step A: (1'R)-(−)-4,6-O-Ethylidene-D-glucose

To a 500-mL round-bottomed flask, add D-glucose (81.8 g, 454 mmol) and paraldehyde

(68.0 g, 514 mmol).

Add concentrated sulfuric acid (0.5 mL) dropwise over 30 seconds with shaking.
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Mechanically shake the mixture for 40 minutes and then let it stand at room temperature for

3 days.

Add 300 mL of ethanol to the resulting adhesive mass.

Adjust the pH to 6.5-7 by adding a 1 N solution of potassium hydroxide in ethanol.

Gently heat the mixture to dissolve the residue, maintaining the pH with additional ethanolic

KOH.

Add activated charcoal (5 g) to the yellow solution and filter the mixture through a Celite pad.

Wash the filter cake with hot ethanol (50 mL).

Cool the filtrate in a freezer at -30°C overnight to crystallize the product.

Recrystallize the solid from ethanol (90 mL) at -30°C to yield (1'R)-(−)-4,6-O-ethylidene-D-

glucose. A second crop can be obtained from the mother liquor. (Combined yield: 61.9 g,

66%).

Step B: (−)-2,4-O-Ethylidene-D-erythrose

In a 1-L three-necked round-bottomed flask equipped with a thermometer and dropping

funnels, suspend sodium metaperiodate (59.2 g, 277 mmol) in 300 mL of water.

Add a solution of (1'R)-(−)-4,6-O-ethylidene-D-glucose (51.5 g, 250 mmol) in 300 mL of

water dropwise over 1 hour, maintaining the temperature below 10°C.

Maintain the pH at approximately 4 by the dropwise addition of 8 N aqueous sodium

hydroxide.

Stir the reaction mixture for 3 hours at ≤ 10°C.

Adjust the pH to 6.5 with 8 N sodium hydroxide and continue stirring for another 2 hours at

room temperature.

Evaporate the solution under reduced pressure and dry the residue under vacuum.
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To the crude solid, add ethyl acetate (80 mL) and heat at 80°C for 2 minutes with stirring.

Filter the hot suspension and wash the solid with hot ethyl acetate.

Combine the filtrates, dry over sodium sulfate, and concentrate under reduced pressure to

yield (−)-2,4-O-ethylidene-D-erythrose as a colorless, amorphous solid (20.1 g, 97%).

Protocol 2: Synthesis of 4-O-Protected 2,3-O-
Isopropylidene-D-erythrose from D-Isoascorbic Acid
This protocol is based on the work of Islam et al.[1]

Step A: (-)-2,3-O-Isopropylidene-D-erythronolactol (4)

Synthesize (-)-2,3-O-isopropylidene-D-erythronolactol from commercially available D-(-)-

isoascorbic acid following established literature procedures.

Step B: (-)-2,3-O-Isopropylidene-D-erythrose-carbaldehyde N,N-dimethyl-hydrazone (3)

In a round-bottomed flask, dissolve (-)-2,3-O-isopropylidene-D-erythronolactol (30.0 mmol) in

absolute ethanol (50 mL).

Add N,N-dimethylhydrazine (36.0 mmol) to the solution.

Reflux the mixture for 3 hours.

Allow the reaction to cool to room temperature and concentrate in vacuo to obtain the crude

hydrazone as a pale yellow oil (Yield: 96%), which can be used in the next step without

further purification.

Step C: 4-O-Protection of the Hydrazone (e.g., Benzylation to form 2a)

To a stirred suspension of NaH (60% dispersion in mineral oil, 16.5 mmol) in dry THF (40

mL), add a solution of the crude hydrazone (15.0 mmol) in dry THF (10 mL) dropwise over

10 minutes at room temperature.

Stir the mixture for 30 minutes.
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Add benzyl bromide (16.5 mmol) and continue stirring for 3 hours.

Pour the reaction mixture into cold water and extract with ethyl acetate.

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography (10-20% ethyl acetate in n-

hexane) to afford the 4-O-benzyl protected hydrazone as a colorless oil (Yield: 91%).

Step D: Ozonolysis to 4-O-Benzyl-2,3-O-isopropylidene-D-erythrose (1a)

Dissolve the 4-O-benzyl protected hydrazone (10.0 mmol) in anhydrous dichloromethane (50

mL) in a flask equipped with a gas inlet tube.

Cool the solution to -78°C and bubble ozone through the solution until the starting material is

consumed (monitored by TLC).

Quench the reaction by adding dimethyl sulfide (5 mL) and allow the mixture to warm to

room temperature.

Stir for an additional 2 hours at room temperature.

Concentrate the reaction mixture in vacuo.

Purify the resulting viscous oil by flash column chromatography (10-20% ethyl acetate in n-

hexane) to obtain the desired product.

Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.

D-Glucose (1'R)-(-)-4,6-O-Ethylidene-D-glucose
Paraldehyde, H₂SO₄

(-)-2,4-O-Ethylidene-D-erythrose
NaIO₄

Click to download full resolution via product page

Caption: Synthesis of (-)-2,4-O-Ethylidene-D-erythrose from D-Glucose.
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Caption: Synthesis of 4-O-Protected 2,3-O-Isopropylidene-D-erythrose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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